(4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4-fluoroaniline with isobutyl isocyanide and sodium azide under suitable conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methanamine
- Fluconazole : 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Uniqueness
(4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both a fluorophenyl group and an isobutyl group attached to the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17FN4 |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
(4-fluorophenyl)-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C13H17FN4/c1-8(2)7-11-16-13(18-17-11)12(15)9-3-5-10(14)6-4-9/h3-6,8,12H,7,15H2,1-2H3,(H,16,17,18) |
InChI Key |
CUOPOOKPMSQHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)C(C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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